Mal-PEG4-Val-Cit-PAB-OH is a specialized chemical compound primarily utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This linker is designed to facilitate targeted drug delivery by enabling the release of therapeutic agents within specific cellular environments, particularly in cancer treatment. The compound comprises several functional groups, including a maleimide moiety, polyethylene glycol (PEG) chain, valine-citrulline (Val-Cit) peptide sequence, and a p-aminobenzyl (PAB) group.
The compound is commercially available from various suppliers, including CD Bioparticles, AxisPharm, and MedKoo Biosciences, among others. It is often produced through synthetic methodologies tailored for high purity and efficacy in bioconjugation applications.
Mal-PEG4-Val-Cit-PAB-OH belongs to the class of cleavable linkers used in ADCs. Its classification is based on its ability to release drug payloads selectively in response to specific enzymatic cleavage, particularly by cathepsin B, which is predominantly present in lysosomal compartments of cells.
The synthesis of Mal-PEG4-Val-Cit-PAB-OH typically involves several key steps:
Technical details regarding the reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.
The molecular structure of Mal-PEG4-Val-Cit-PAB-OH can be represented by its molecular formula and a molecular weight of approximately 706.8 g/mol. The compound features:
The compound has a CAS number of 2055041-39-7, indicating its unique identity in chemical databases.
Mal-PEG4-Val-Cit-PAB-OH undergoes specific chemical reactions that are pivotal for its function as an ADC linker:
Technical details include the reaction kinetics and conditions under which these reactions are optimal for achieving high specificity and efficiency.
The mechanism of action for Mal-PEG4-Val-Cit-PAB-OH involves the targeted delivery of cytotoxic drugs to cancer cells:
Studies have shown that this mechanism enhances therapeutic efficacy while minimizing systemic toxicity by ensuring that drug release occurs only within targeted cells.
Mal-PEG4-Val-Cit-PAB-OH exhibits several notable physical properties:
Key chemical properties include:
Relevant data from studies indicate that this compound maintains stability in various biological environments until it reaches its target site.
Mal-PEG4-Val-Cit-PAB-OH is primarily used in scientific research and clinical applications related to:
The structural complexity of Mal-PEG4-Val-Cit-PAB-OH (molecular weight: 706.78 g/mol, molecular formula: C₃₃H₅₀N₆O₁₁) enables its multifunctional role in ADC engineering. Each component serves distinct pharmacological and chemical purposes that collectively enhance ADC efficacy and specificity [3] [4] [8]. The systematic integration of these modules is depicted in the following interactive table:
Table 1: Structural Components of Mal-PEG4-Val-Cit-PAB-OH
Component | Chemical Structure | Molecular Weight Contribution | Primary Function | Key References |
---|---|---|---|---|
Maleimide (Mal) | N-substituted 2,5-dihydro-2,5-dioxopyrrole | 98.06 g/mol | Thiol-selective conjugation at pH 6.5-7.5 | [1] [8] |
PEG4 Spacer | 15-atom ethylene glycol chain | 194.23 g/mol | Enhances hydrophilicity, reduces aggregation, improves pharmacokinetics | [2] [4] |
Val-Cit Dipeptide | L-valyl-L-citrulline amide | 245.29 g/mol | Substrate for cathepsin B-mediated cleavage in lysosomes | [2] [6] |
PAB-OH | 4-(aminomethyl)benzyl alcohol | 121.14 g/mol | Self-immolative spacer enabling 1,6-elimination after dipeptide cleavage | [1] [4] |
The N-terminal maleimide serves as an electrophilic Michael acceptor for chemoselective conjugation with thiol groups. Under physiological pH (6.5–7.5), it reacts selectively with cysteine residues on reduced antibodies to form stable thioether adducts. This reaction achieves >90% conjugation efficiency within hours under controlled conditions, making it ideal for industrial-scale ADC production. The maleimide-thiol chemistry facilitates site-specific payload attachment, typically to interchain disulfides partially reduced to generate 4–8 thiol groups per antibody. While maleimide adducts demonstrate high plasma stability, recent studies note potential thiol exchange reactions in vivo—a consideration addressed through next-generation maleimide alternatives, though Mal-PEG4-Val-Cit-PAB-OH retains widespread use due to its proven reliability [1] [2] [8].
The tetraethylene glycol (PEG4) module contains 15 atoms (3 oxygen, 12 carbon) forming a 19.2 Å hydrophilic spacer between the maleimide and dipeptide. This design counters the hydrophobicity imparted by cytotoxic payloads like MMAE or DM1, which typically trigger aggregation and rapid clearance. PEG4 increases the compound’s aqueous solubility to >125 mg/mL in DMSO, preventing precipitation during conjugation. Critically, it extends ADC plasma half-life by reducing nonspecific interactions with macrophages and hepatic cells, thereby enhancing tumor accumulation. Studies comparing PEGn variants (n=0–8) confirm PEG4 optimally balances steric flexibility with minimal immunogenicity, making it a gold-standard spacer in cleavable linkers [2] [4] [6].
The L-valyl-L-citrulline dipeptide functions as a protease-labile cleavage site, designed specifically for cathepsin B—a cysteine protease overexpressed in tumor lysosomes. Unlike endogenous plasma proteases, cathepsin B recognizes Val-Cit’s amide bond (KM ≈ 15 μM), hydrolyzing it with 50–100× higher efficiency than Phe-Lys or Ala-Lys dipeptides. Citrulline’s neutral side chain ensures stability in circulation (t½ >7 days in plasma), while intracellular cleavage releases the PAB-OH moiety within 30 minutes of lysosomal internalization. The dipeptide’s susceptibility to cathepsin B is sterically sensitive: truncated PEG spacers (
The para-aminobenzyl alcohol (PAB-OH) group enables a traceless release mechanism via 1,6-elimination. Upon Val-Cit cleavage, the liberated amine attacks the benzyl carbonyl, triggering spontaneous decomposition into quinone methide and CO₂, ultimately releasing the hydroxylmethylbenzyl (PAB-OH) derivative of the payload. This self-immolation occurs within seconds, ensuring rapid and complete drug liberation without residual linker fragments attached. The PAB group’s benzylic alcohol (–CH₂OH) may be functionalized as p-nitrophenyl carbonate (PNP) or activated esters for coupling to amine-bearing payloads like doxorubicin or auristatins. This modular design enables >90% payload release in cathepsin B-rich environments, maximizing therapeutic efficacy [1] [4].
The evolution of Mal-PEG4-Val-Cit-PAB-OH reflects three decades of ADC linker optimization, driven by limitations in early conjugation technologies. First-generation ADCs (2000s) utilized hydrazone or disulfide linkers, which suffered from plasma instability and off-target drug release. The pivotal introduction of the Val-Cit-PAB motif in 1999 by Dubowchik et al. enabled protease-specific release, reducing systemic toxicity. Subsequent refinements addressed hydrophobicity-driven aggregation: incorporation of PEG spacers (2010s) improved solubility, with PEG4 emerging as optimal after pharmacokinetic screening. Modern innovations focus on linker "elongation" via branched PEG architectures to enable high drug-to-antibody ratios (DAR 6–8) without compromising cleavage efficiency—a challenge noted in shorter branched linkers [4] [6] [7].
Table 2: Evolution of ADC Linker Technologies Leading to Mal-PEG4-Val-Cit-PAB-OH
Generation | Time Period | Linker Chemistry | Limitations | Key Advancements | Role of Val-Cit-PAB |
---|---|---|---|---|---|
First | 1990–2005 | Hydrazone, disulfide | Acid-labile premature release; plasma instability | N/A | Not yet developed |
Second | 2005–2015 | Val-Cit-PAB (non-PEG) | Aggregation at DAR >4; rapid clearance | Protease-specific release; improved intracellular activation | Core cleavage mechanism established |
Third | 2015–present | Mal-PEG4-Val-Cit-PAB-OH | Steric hindrance in branched conjugates | PEG4 spacer enhances solubility and DAR capacity; maintains cathepsin cleavage | Integration with hydrophilic spacer |
Future | 2020s+ | Branched PEG4-Val-Cit-PAB | Synthetic complexity | Homogeneous DAR 6–8 conjugates with uncompromised efficacy | Basis for advanced architectures |
The linker’s historical significance is underscored by its role in enabling homogeneous, high-DAR ADCs. Early heterogeneous conjugates (e.g., brentuximab vedotin, DAR 3.5–4) utilized non-PEG Val-Cit-PAB, limiting drug loading due to hydrophobicity. PEG4 integration permitted DAR 4–8 conjugates with uniform drug distribution, exemplified by trastuzumab-MMAE ADCs where a "long" branched PEG4 linker maintained cytotoxicity (IC50 ≈ 1 nM) versus a "short" variant (IC50 >10 nM). This spacer length dependency highlights PEG4’s critical role in mitigating steric hindrance of cathepsin B accessibility. Current clinical-stage ADCs increasingly employ Mal-PEG4-Val-Cit-PAB-OH in branched formats, enabling DAR 6 conjugates with tumor-selective payload release comparable to conventional DAR 4 counterparts [4] [7].
Table 3: Key Compound Names and Identifiers
Systematic Name | CAS Number | Molecular Weight | Synonyms |
---|---|---|---|
Mal-PEG4-Val-Cit-PAB-OH | 2055041-39-7 | 706.78 g/mol | BP-40342; BP-23204; M25493 |
N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide | 2055041-39-7 | 706.78 g/mol | Maleimidotetraethylglycyl-valyl-citrullinyl-PAB-OH |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3